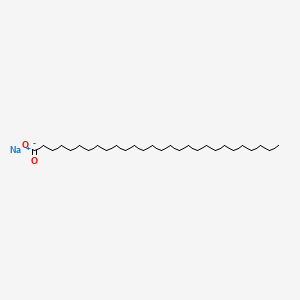
Sodium octacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium octacosanoate: is the sodium salt of octacosanoic acid, a long-chain fatty acid. It is commonly used as a nucleating agent in various polymer formulations, particularly in polyesters and polyamides . This compound plays a crucial role in enhancing the crystallization process of polymers, making it valuable in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium octacosanoate can be synthesized through the neutralization of octacosanoic acid with sodium hydroxide. The reaction typically involves dissolving octacosanoic acid in a suitable solvent, followed by the addition of sodium hydroxide under controlled temperature and stirring conditions. The resulting this compound is then purified through filtration and drying .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the use of high-purity octacosanoic acid and sodium hydroxide, with precise control over reaction parameters to ensure consistent product quality. The final product is often subjected to additional purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium octacosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to octacosanoic acid.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Octacosanoic acid.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
Sodium octacosanoate has a wide range of applications in scientific research:
Chemistry: Used as a nucleating agent to enhance polymer crystallization, particularly in thermoplastic polyurethanes.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in lipid-related disorders.
Industry: Utilized in the production of high-performance polymers and materials.
Mécanisme D'action
The mechanism by which sodium octacosanoate exerts its effects involves its role as a nucleating agent. It facilitates the formation of crystallization nuclei in polymers, leading to faster and more uniform crystallization. This effect is attributed to its ability to reduce the interfacial free energy barrier for nucleation, thereby increasing the crystallization rate and temperature .
Comparaison Avec Des Composés Similaires
Octacosanoic acid: The parent compound, which is a long-chain fatty acid.
Sodium stearate: Another sodium salt of a long-chain fatty acid, commonly used in soaps and detergents.
Sodium palmitate: Similar in structure but with a shorter carbon chain.
Uniqueness: Sodium octacosanoate is unique due to its long carbon chain, which imparts distinct properties such as higher melting points and enhanced nucleating effects compared to shorter-chain analogs. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
25728-82-9 |
|---|---|
Formule moléculaire |
C28H55NaO2 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
sodium;octacosanoate |
InChI |
InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1 |
Clé InChI |
YKIBJOMJPMLJTB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
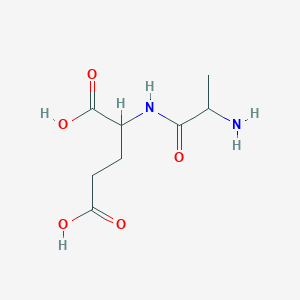
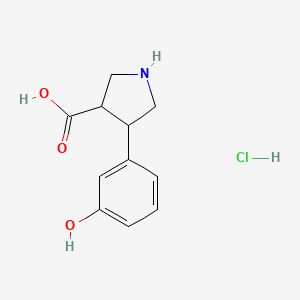
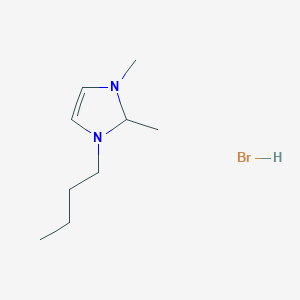
![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)
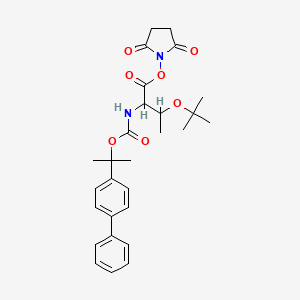
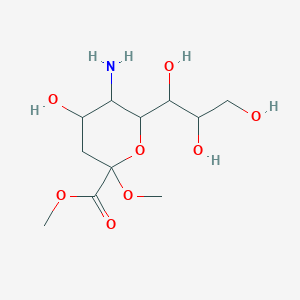
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
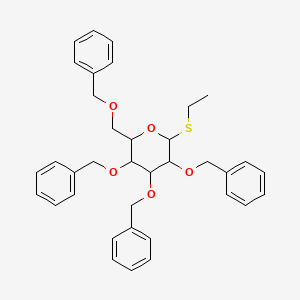
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
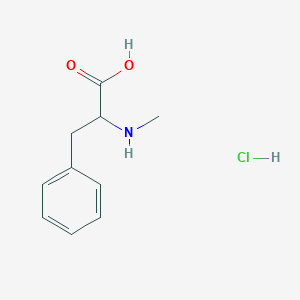
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
